molecular formula C25H27N5O3 B2918152 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1112310-08-3

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2918152
CAS No.: 1112310-08-3
M. Wt: 445.523
InChI Key: BGPYGGFQXJXHOZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core fused with a propanamide side chain. Key structural features include:

  • Position 6: A 4-methylphenyl substituent, which enhances hydrophobicity and may improve target binding.
  • Propanamide side chain: Linked to a 3,4-dimethoxyphenethyl group, contributing to solubility and stereoelectronic properties.

This compound’s design likely aims to balance lipophilicity and bioavailability, with the dimethoxy groups increasing solubility compared to purely aromatic substituents .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-5-7-18(8-6-16)20-10-12-23-27-28-24(30(23)29-20)13-14-25(31)26-17(2)19-9-11-21(32-3)22(15-19)33-4/h5-12,15,17H,13-14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPYGGFQXJXHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

It appears that there is no information about the applications of the compound "[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride" within the provided search results. However, the search results do provide information on the synthesis of imidazole derivatives, including trifluoromethyl-containing imidazoles, and their use in various applications:

Synthesis of Imidazole Derivatives

  • (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
  • A process for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is achieved by reacting methyl-1H-imidazole with 3-fluoro-5-trifluoromethyl-phenylamine in a suitable solvent and additional base .
  • Hydrolysis of benzonitrile with K2CO3K_2CO_3 in the presence of 30% H2O2H_2O_2 obtains 3,5-bis(trifluoromethyl)benzamide .

General Applications of Imidazole Derivatives

  • Imidazole derivatives have diverse applications, including uses as biological steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins, and plastics .
  • Experimental design techniques can optimize the formulation development process of cosmetics .
  • Oils extracts of crude drugs are used in varied skin conditions and to nourish and revitalize the skin .

Specific Trifluoromethyl Group-Containing Drugs

  • Trifluoromethyl group-containing drugs have been approved by the FDA for various conditions .
  • Examples include Ubrogepant and Selinexor, which contain a trifluoromethyl (TFM) group . Selinexor is approved for multiple refractory myelomas or relapsed patients .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is widely explored in drug discovery. Below is a detailed comparison with structural analogs:

Core Substitution Patterns

Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Formula Average Mass Key Features
N-[1-(3,4-Dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide (Target) 4-Methylphenyl Propanamide + 3,4-dimethoxyphenethyl C₂₇H₂₈N₆O₃ 508.56 g/mol High lipophilicity from methylphenyl; dimethoxy enhances solubility .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy Propanamide + benzimidazole-ethyl C₁₉H₂₁N₇O₂ 379.42 g/mol Benzimidazole may confer DNA intercalation potential; methoxy improves solubility .
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl Acetamide + 4-ethoxyphenyl C₂₂H₂₁N₅O₂ 403.44 g/mol Ethoxy group increases metabolic stability; methyl at position 3 reduces steric hindrance .

Side Chain Variations

  • Target Compound : The 3,4-dimethoxyphenethyl group likely enhances binding to receptors with aromatic pockets (e.g., serotonin receptors) due to π-π stacking interactions.
  • Benzimidazole Derivative (): The benzimidazole moiety could enable interactions with nucleic acids or histamine receptors, suggesting divergent therapeutic applications .
  • Ethoxy-Acetamide Analog (): The ethoxy group may slow oxidative metabolism, improving half-life compared to methoxy or methyl groups .

Hypothesized Pharmacological Profiles

  • Target Compound: Potential kinase inhibition (e.g., JAK/STAT pathways) due to triazolo-pyridazine’s resemblance to ATP-binding motifs. The 4-methylphenyl group may enhance selectivity .
  • Methoxy-Benzo Analogs: Higher solubility could favor CNS penetration, but benzimidazole may introduce toxicity risks (e.g., genotoxicity) .
  • Ethoxy Derivatives : Improved metabolic stability makes them candidates for oral administration, though reduced polarity may limit bioavailability .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Aromatic rings : The presence of methoxy groups and a triazole moiety.
  • Amide linkage : This functional group often enhances biological activity by improving binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide. Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds that target thymidylate synthase and histone deacetylase (HDAC) have shown promising results in preclinical models .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity against certain pathogens. The triazole ring structure is known for its antifungal properties, which could extend to antibacterial effects as well.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. This activity is crucial in the treatment of diseases where inflammation plays a key role.

Case Studies and Experimental Data

  • Anticancer Studies : A study on triazole derivatives demonstrated IC50 values ranging from 0.5 to 5 μM against various cancer cell lines (e.g., NCI-H460 and HCT-15) . These findings suggest that modifications in the side chains can significantly enhance biological activity.
  • Docking Studies : Molecular docking studies indicate that the compound can effectively bind to target proteins involved in cancer progression. This binding affinity correlates with observed cytotoxicity in vitro.
  • Cytotoxicity Assessments : Evaluations on human cell lines (e.g., HEK-293) showed that while some derivatives exhibit potent anticancer effects, they maintain low cytotoxicity towards normal cells, highlighting their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathogenIC50 (μM)Reference
AnticancerNCI-H4601.1
AnticancerHCT-151.6
AntimicrobialVarious BacteriaVaries
Anti-inflammatoryIn vitro assaysNot specified

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